molecular formula C24H34N2O6 B4889890 1-(2,3,4-trimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine CAS No. 5882-80-4

1-(2,3,4-trimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine

Cat. No. B4889890
CAS RN: 5882-80-4
M. Wt: 446.5 g/mol
InChI Key: WKBYLNZYJBOYQR-UHFFFAOYSA-N
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Description

1-(2,3,4-trimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the piperazine family. It was first synthesized in the 1970s and has been used for various purposes, including as a recreational drug. However, in recent years, TFMPP has gained attention in scientific research due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of 1-(2,3,4-trimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine is not fully understood. However, it is believed to work by interacting with various receptors in the brain, including serotonin receptors. 1-(2,3,4-trimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine has been found to act as a partial agonist at the serotonin 5-HT1A receptor and a full agonist at the 5-HT2A receptor.
Biochemical and Physiological Effects:
1-(2,3,4-trimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine has been found to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which can lead to feelings of euphoria and increased sociability. 1-(2,3,4-trimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine has also been found to have analgesic properties, which may make it useful in the treatment of pain.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2,3,4-trimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on 1-(2,3,4-trimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine. One area of interest is its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Another area of interest is its potential use as an analgesic. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects.

Synthesis Methods

The synthesis of 1-(2,3,4-trimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine involves the reaction of 1-benzylpiperazine with 2,3,4-trimethoxybenzaldehyde and 2,4,5-trimethoxybenzaldehyde in the presence of a catalyst. The resulting compound is then purified through a series of chemical reactions and chromatography techniques.

Scientific Research Applications

1-(2,3,4-trimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine has been the subject of various scientific studies due to its potential therapeutic properties. It has been found to have anti-inflammatory, analgesic, and anti-cancer properties. 1-(2,3,4-trimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

1-[(2,3,4-trimethoxyphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N2O6/c1-27-19-8-7-17(23(31-5)24(19)32-6)15-25-9-11-26(12-10-25)16-18-13-21(29-3)22(30-4)14-20(18)28-2/h7-8,13-14H,9-12,15-16H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKBYLNZYJBOYQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CN2CCN(CC2)CC3=CC(=C(C=C3OC)OC)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50386866
Record name 1-[(2,3,4-trimethoxyphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50386866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2,3,4-Trimethoxyphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine

CAS RN

5882-80-4
Record name 1-[(2,3,4-trimethoxyphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50386866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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